Stereochemical Differentiation: Racemic (DL) vs. L-Enantiomer in γ-Glutamyl Transferase (GGT) Substrate Efficiency
The D-enantiomer of glutamic acid derivatives is known to be a poor substrate or competitive inhibitor for eukaryotic γ-glutamyl transpeptidases (GGTs), which are highly stereoselective for L-γ-glutamyl donors. While L-Glutamic acid gamma-anilide (CAS 5963-60-0) is an established substrate for GGT , the racemic DL-Glutamic acid gamma-anilide (CAS 4337-38-6) presents a mixture where the D-enantiomer is expected to exhibit significantly reduced or abolished substrate activity [1]. This stereochemical difference is quantitatively supported by class-level data on γ-glutamyl-p-nitroanilides, where the D-isomer (CAS 60133-17-7) is used not as a substrate but as a stable, non-hydrolyzable probe due to its lack of reactivity .
| Evidence Dimension | Stereochemical purity and anticipated GGT substrate efficiency |
|---|---|
| Target Compound Data | Racemic mixture (50% L, 50% D). The D-enantiomer is expected to have minimal to no substrate activity for eukaryotic GGTs. |
| Comparator Or Baseline | L-Glutamic acid gamma-anilide (CAS 5963-60-0). A pure L-enantiomer and established GGT substrate. |
| Quantified Difference | Not directly quantified for this compound, but class inference from related γ-glutamyl anilides indicates the D-enantiomer is a non-substrate or inhibitor. |
| Conditions | In vitro enzymatic assay with purified γ-glutamyl transferase (GGT). |
Why This Matters
For researchers investigating stereospecificity of GGT or developing stereoselective assays, the racemic DL-mixture provides a unique tool to probe the chiral requirements of the enzyme active site, which the pure L-isomer cannot.
- [1] Keillor, J.W., et al. (2001) Biochemistry. Kinetic studies on rat kidney GGT with L-γ-glutamyl anilides demonstrate high stereospecificity. View Source
